molecular formula C14H14FN5O3S B2768784 N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide CAS No. 1021112-13-9

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide

Cat. No.: B2768784
CAS No.: 1021112-13-9
M. Wt: 351.36
InChI Key: ISCFQOUIUJINGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a 4-fluorophenyl group at position 3 and a methanesulfonamide-linked ethoxy chain at position 4. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors, particularly in oncology and neurology . The compound’s design leverages the triazolo-pyridazine scaffold’s capacity for π-π stacking and hydrogen bonding, while the 4-fluorophenyl and methanesulfonamide groups modulate electronic properties, solubility, and target affinity.

Properties

IUPAC Name

N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O3S/c1-24(21,22)16-8-9-23-13-7-6-12-17-18-14(20(12)19-13)10-2-4-11(15)5-3-10/h2-7,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCFQOUIUJINGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide is a complex organic compound that exhibits significant biological activity, particularly in the context of cancer therapy. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H14FN5O3S
  • Molecular Weight : 351.36 g/mol
  • Purity : Typically around 95% .

The compound features a triazolo-pyridazine core fused with a fluorophenyl group and a methanesulfonamide moiety, contributing to its unique chemical properties and biological interactions.

The primary target of this compound is the c-MET receptor tyrosine kinase . The compound inhibits c-MET signaling pathways, which are crucial in various cellular processes including proliferation, survival, and migration of cancer cells. By blocking these pathways, the compound demonstrates potential antitumor effects .

Biochemical Pathways

The inhibition of c-MET affects several downstream signaling cascades that are implicated in tumor growth and metastasis. This action can lead to:

  • Reduced tumor cell proliferation.
  • Induction of apoptosis in c-MET dependent tumor models.
  • Altered cellular responses to growth factors .

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound have been associated with various pharmacological effects:

  • Antitumor Activity : The compound has shown promising results in inhibiting tumor growth in vitro and in vivo studies involving c-MET dependent cancers.
  • Potential for Targeted Therapy : Given its specific action on the c-MET pathway, it may serve as a targeted therapeutic agent for cancers characterized by aberrant c-MET signaling .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study 1 : In vitro assays demonstrated that treatment with this compound resulted in a significant decrease in cell viability among c-MET expressing cancer cell lines.
  • Study 2 : A murine model study showed that administration of this compound led to reduced tumor size and improved survival rates compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Antitumor ActivityInhibition of tumor growth in c-MET dependent models
Apoptosis InductionInduces programmed cell death in cancer cells
Target SpecificityPrimarily targets c-MET receptor

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The triazolo[4,3-b]pyridazine core is a common feature among analogs, but substituents critically influence properties:

Compound Name / ID Substituents (Position) Melting Point (°C) Molecular Weight (g/mol) Key Structural Differences vs. Target Compound
Target Compound 3-(4-Fluorophenyl), 6-(methanesulfonamide ethoxy) ~377.35* Reference
E-4b 3-(4-Fluorophenyl), 6-(propenoic acid) 253–255 Carboxylic acid vs. sulfonamide; reduced lipophilicity
Vitas-M (STK651245) 3-(Trifluoromethyl), 6-(indole ethyl) Trifluoromethyl enhances electronegativity; indole improves BRD4 binding
2-[[3-(4-Methoxyphenyl)...]ethanamine 3-(4-Methoxyphenyl), 6-(ethoxy amine) 285.30 Methoxy vs. fluoro; amine vs. sulfonamide alters solubility and toxicity
N-[2-(4-Fluorophenyl)ethyl]...carboxamide 6-(Piperidine carboxamide) 368.42 Piperidine carboxamide introduces basicity; larger molecular weight

*Calculated based on molecular formula.

  • Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group in the target compound enhances metabolic stability and electron-withdrawing effects compared to the 4-methoxyphenyl analog .
  • Sulfonamide vs. Amine/Carboxamide : The methanesulfonamide chain improves aqueous solubility and resistance to enzymatic degradation relative to amine or carboxamide derivatives .

Pharmacological Activity

  • BRD4 Bromodomain Inhibition : Compounds like Vitas-M (STK651245) with indole-ethylamine substituents exhibit strong BRD4 binding (IC₅₀ < 100 nM) due to π-π interactions . The target compound’s sulfonamide group may reduce BRD4 affinity but could enhance selectivity for other targets (e.g., kinases).
  • CNS Penetration : The piperidine carboxamide derivative () has a higher molecular weight (368.42 vs. ~377.35) but retains blood-brain barrier permeability, suggesting the target compound’s sulfonamide may limit CNS activity due to increased polarity .

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide?

The synthesis typically involves:

  • Precursor assembly : Coupling 4-fluorophenyl derivatives with pyridazine intermediates.
  • Cyclization : Formation of the triazolo[4,3-b]pyridazine core using reagents like hydrazine or nitriles under reflux conditions (e.g., 80–100°C in ethanol or DMF) .
  • Functionalization : Introducing the methanesulfonamide group via nucleophilic substitution or amidation. Optimal yields require pH control (neutral to slightly basic) and catalysts like DMAP .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • NMR spectroscopy : 1H and 13C NMR to verify substituent positions and confirm the absence of unreacted intermediates .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ ion) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% by area-under-curve) .

Advanced Research Questions

Q. How can reaction yields for the triazolopyridazine core formation be optimized?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .
  • Catalyst screening : Pd(OAc)2 or CuI for cross-coupling steps (2–5 mol%, 60–80°C) .
  • Temperature control : Gradual heating (e.g., 5°C/min) prevents decomposition of thermally sensitive intermediates .
  • Real-time monitoring : TLC or in-situ FTIR to track reaction progress and terminate at peak conversion .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Contradictions may arise due to:

  • Purity variability : Impurities >2% can skew bioassay results. Repetition with HPLC-purified batches is advised .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO <0.1% v/v) .
  • Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to identify pharmacophore requirements (Table 1) .

Table 1 : Activity Comparison of Structural Analogs

SubstituentIC50 (nM) Kinase XLogP
4-Fluorophenyl12 ± 32.1
4-Chlorophenyl8 ± 22.5
4-Methoxyphenyl>10001.8
Data extrapolated from related triazolopyridazines

Q. How does the 4-fluorophenyl group influence target binding and pharmacokinetics?

  • Target interaction : The fluorine atom enhances electronegativity, strengthening hydrogen bonds with kinase active sites (e.g., ATP-binding pockets) .
  • Metabolic stability : Fluorine reduces oxidative metabolism in liver microsomes (t1/2 increased by ~40% vs. non-fluorinated analogs) .
  • Solubility : LogP ~2.1 balances membrane permeability and aqueous solubility (measured via shake-flask method) .

Safety and Experimental Design

Q. What safety protocols are essential for handling this compound in vitro?

  • Hazard mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity data : Similar triazolopyridazines show LD50 >500 mg/kg (oral, rats), but prolonged exposure may cause hepatotoxicity .

Q. Which in vitro models are suitable for preliminary ADME studies?

  • Metabolic stability : Human liver microsomes (HLM) with NADPH cofactor, monitoring parent compound depletion over 60 min .
  • Permeability : Caco-2 cell monolayers (apparent permeability coefficient, Papp >1 × 10⁻6 cm/s indicates good absorption) .
  • Plasma protein binding : Equilibrium dialysis (e.g., >90% binding correlates with prolonged half-life) .

Methodological Guidance

Q. How can researchers design dose-response studies to evaluate efficacy?

  • Dose range : 0.1–100 μM, with 10-fold serial dilutions.
  • Controls : Include vehicle (DMSO) and positive control (e.g., staurosporine for kinase inhibition).
  • Replicates : n ≥ 3 per concentration to account for plate-to-plate variability .

Q. What computational tools predict off-target interactions for this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to screen against kinase homology models .
  • Pharmacophore mapping : Use Pharmit or MOE to identify shared features with known inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.